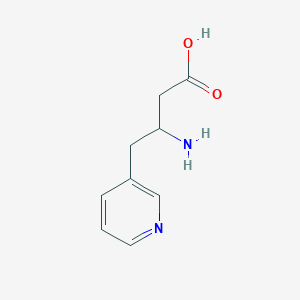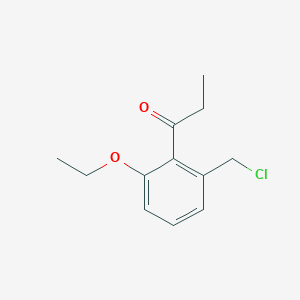
(5-Chloro-6-phenylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-phenylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C11H9BClNO2 and a molecular weight of 233.46 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a phenyl group. Organoboron compounds, such as this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-phenylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . This method ensures efficient production while maintaining the quality and purity of the final product.
化学反応の分析
Types of Reactions
(5-Chloro-6-phenylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through the oxidation of the boronic acid group.
科学的研究の応用
(5-Chloro-6-phenylpyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The primary mechanism of action of (5-Chloro-6-phenylpyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism includes the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
4-Formylphenylboronic Acid: A boronic acid with a formyl group attached to the phenyl ring.
3-Formylphenylboronic Acid: Another boronic acid with a formyl group, but attached at a different position on the phenyl ring.
Uniqueness
(5-Chloro-6-phenylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This structural feature allows for diverse reactivity and applications in various fields of research and industry .
特性
分子式 |
C11H9BClNO2 |
|---|---|
分子量 |
233.46 g/mol |
IUPAC名 |
(5-chloro-6-phenylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7,15-16H |
InChIキー |
SHCIEOOJUZEOEA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


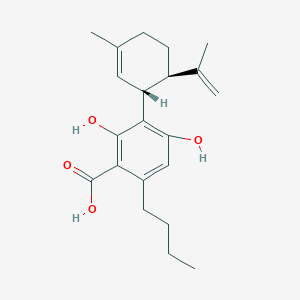
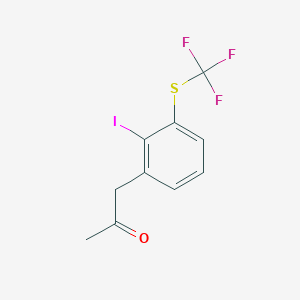


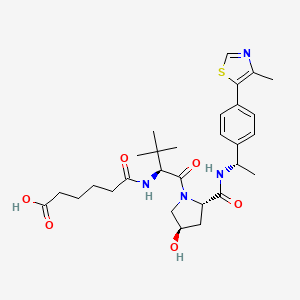
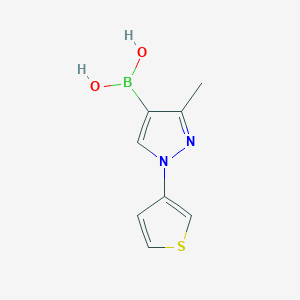
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
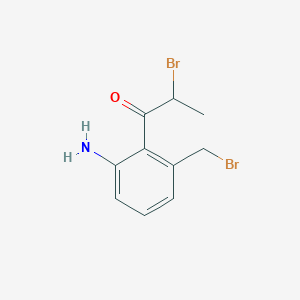
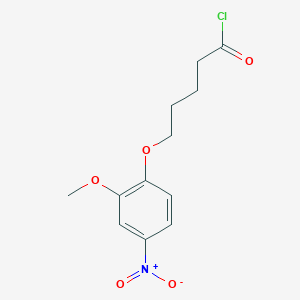
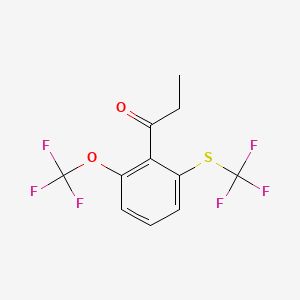
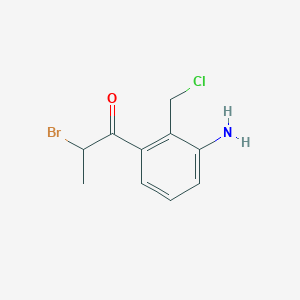
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
